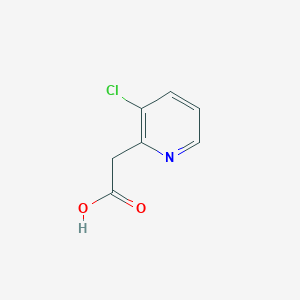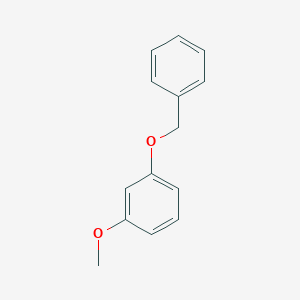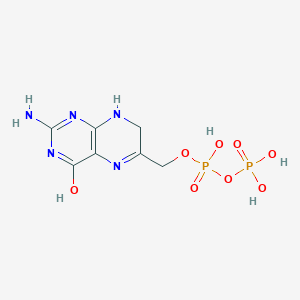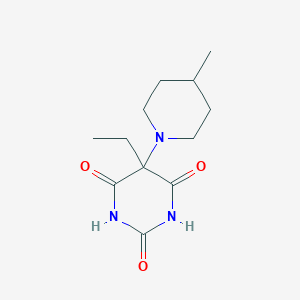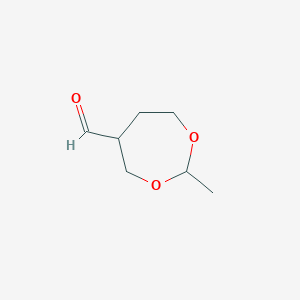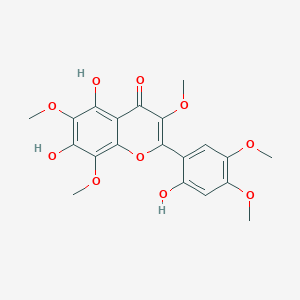
5,7,2'-Trihydroxy-3,6,8,4',5'-pentamethoxyflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7,2'-Trihydroxy-3,6,8,4',5'-pentamethoxyflavone, also known as tangeritin, is a flavonoid compound that is found in citrus fruits. This compound has gained significant attention in scientific research due to its potential health benefits.
Scientific Research Applications
Compound Isolation and Identification
Isolation from Natural Sources : 5,7,2'-Trihydroxy-3,6,8,4',5'-pentamethoxyflavone has been isolated from various natural sources such as Gutierrezia microcephala and Gymnosperma glutinosum, demonstrating the diverse occurrence of this compound in the plant kingdom (Fang et al., 1985), (Yu et al., 1988).
Structural Elucidation : The structure of this compound has been determined through various spectroscopic methods, highlighting the significance of these techniques in identifying complex natural products (Kishore et al., 2003).
Biological Activities
Inhibitory Activities : Studies have shown that this flavone and its derivatives exhibit inhibitory activities against various biological targets, such as tubulin polymerization (Lewin et al., 2010). This points towards potential therapeutic applications in diseases where tubulin dynamics play a crucial role.
Insect Growth Inhibition : Research has demonstrated the effectiveness of this compound in inhibiting insect growth, suggesting its potential use in pest control strategies (Calderón et al., 2001).
Chemical Synthesis and Modifications
Semisynthesis from Other Flavonoids : The semisynthesis of this compound from other flavonoids like hesperidin has been explored, indicating the possibility of creating derivatives with enhanced or modified biological activities (Lewin et al., 2010).
Structure-Activity Relationship (SAR) : The synthesis and study of various derivatives of this compound help in understanding the SAR, which is crucial for the development of more effective and specific therapeutic agents.
properties
CAS RN |
100363-94-8 |
|---|---|
Product Name |
5,7,2'-Trihydroxy-3,6,8,4',5'-pentamethoxyflavone |
Molecular Formula |
C20H20O10 |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(2-hydroxy-4,5-dimethoxyphenyl)-3,6,8-trimethoxychromen-4-one |
InChI |
InChI=1S/C20H20O10/c1-25-10-6-8(9(21)7-11(10)26-2)16-19(28-4)14(23)12-13(22)18(27-3)15(24)20(29-5)17(12)30-16/h6-7,21-22,24H,1-5H3 |
InChI Key |
GABPPIKPVIRAPL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)OC)O)OC |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)OC)O)OC |
Other CAS RN |
100363-94-8 |
synonyms |
5,7,2'-TPMF 5,7,2'-trihydroxy-3,6,8,4',5'-pentamethoxyflavone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



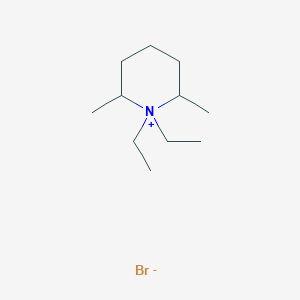
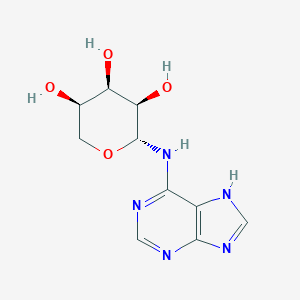
![N-[1-(aminomethyl)butyl]-N,N-dimethylamine](/img/structure/B9342.png)
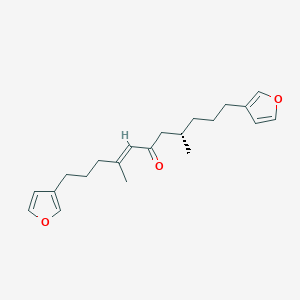
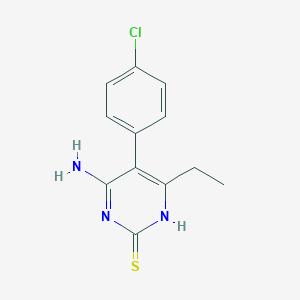
![N-Methyl-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B9348.png)
